

A Technical Guide to the Spectroscopic Profile of Vibralactone D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Vibralactone D**, a metabolite isolated from the basidiomycete Boreostereum vibrans. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. Included are detailed spectroscopic data (NMR, IR, MS), experimental protocols for data acquisition, and a visualization of the compound's mechanism of action.

Core Spectroscopic Data

Vibralactone D, with the molecular formula C₁₂H₁₈O₃, was first isolated and characterized by Jiang et al.[1]. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRESIMS) analyses.

Table 1: ¹H NMR Spectroscopic Data for Vibralactone D (in CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
2	2.32	m	
3	2.25	m	
4α	1.85	m	
4β	1.65	m	
5	4.25	t	8.4
8	2.15	m	
9	5.10	t	7.2
11	1.70	S	
12	1.62	S	_
13a	3.65	dd	11.4, 4.2
13b	3.58	dd	11.4, 6.0

Table 2: ¹³C NMR Spectroscopic Data for Vibralactone D (in CDCl₃)



Position	δC (ppm)	Туре
1	68.5	С
2	30.5	СН
3	32.8	СН
4	36.4	CH ₂
5	81.2	СН
6	178.1	С
7	-	-
8	22.5	CH ₂
9	122.8	СН
10	132.7	С
11	25.7	CH₃
12	17.9	CH₃
13	64.3	CH ₂

Table 3: Mass Spectrometry Data for Vibralactone D

Technique	lon	m/z [M+H]+	Calculated	Observed
HRESIMS	[M+H]+	211.1329	211.1334	211.1329

Infrared (IR) Spectroscopy

The IR spectrum of **Vibralactone D** exhibits characteristic absorption bands indicating the presence of specific functional groups.

• ν_max (cm⁻¹): 3440 (O-H), 1750 (C=O, γ-lactone)

Experimental Protocols



The following are detailed methodologies for the key experiments cited for the characterization of **Vibralactone D**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AV-400 and DRX-500 spectrometers.
- Solvent: Deuterated chloroform (CDCl₃).
- Internal Standard: Tetramethylsilane (TMS).
- ¹H NMR: Spectra were recorded at 400 MHz and 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
- ¹³C NMR: Spectra were recorded at 100 MHz and 125 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.

Mass Spectrometry (MS)

 Instrumentation: A VG Auto-Spec-3000 spectrometer was utilized for High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

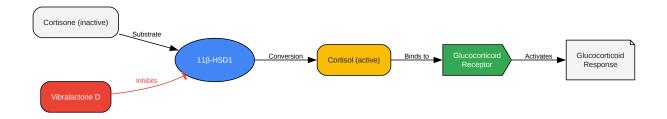
Infrared (IR) Spectroscopy

- Instrumentation: A Bio-Rad FTS-135 spectrometer.
- Sample Preparation: The sample was prepared as a KBr pellet.
- Data Reporting: Absorption maxima (v max) are reported in wavenumbers (cm⁻¹).

Biological Activity and Signaling Pathway

Vibralactone D has been identified as a weak inhibitor of 11β -hydroxysteroid dehydrogenases (HSD), with an IC₅₀ value of 85.7 μM[1]. These enzymes are responsible for the interconversion of active and inactive glucocorticoids. The diagram below illustrates the general inhibitory action of a small molecule like **Vibralactone D** on 11β -HSD1.





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Caption: Inhibition of 11β -HSD1 by **Vibralactone D**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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